

Chromatographic Separation of Lamotrigine and Lamotrigine-d3: An Application Note and Protocol

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Compound of Interest		
Compound Name:	Lamotrigine-d3	
Cat. No.:	B1632566	Get Quote

This document provides a detailed protocol for the chromatographic separation and quantification of Lamotrigine and its deuterated internal standard, **Lamotrigine-d3**. This method is particularly relevant for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Lamotrigine.

Introduction

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2] Accurate and reliable quantification of Lamotrigine in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as Lamotrigine-d3, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Lamotrigine and Lamotrigine-d3 in human plasma.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the described analytical method.

Table 1: Chromatographic Conditions and Retention Times



Parameter	Value	
Chromatographic Column	Chromolith® SpeedROD; RP-18e (50-4.6 mm i.d.)	
Mobile Phase	Acetonitrile: 5 mM Ammonium Formate (90:10, v/v)	
Flow Rate	0.500 mL/min	
Injection Volume	10 μL	
Column Temperature	40 °C[3]	
Autosampler Temperature	5 °C[4]	
Retention Time of Lamotrigine	~1.50 min[1]	
Retention Time of Lamotrigine-d3	~1.50 min[1]	

Table 2: Mass Spectrometry Parameters for Lamotrigine and Lamotrigine-d3

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)
Lamotrigine	256.0	211.0	200
Lamotrigine-d3 (IS)	259.0	214.0	200

Table 3: Method Validation Parameters



Parameter	Value
Linearity Range	5.02-1226.47 ng/mL[1]
Lower Limit of Quantitation (LLOQ)	5.02 ng/mL[1]
Intra-day Precision (%CV)	≤ 3.0%[1]
Inter-day Precision (%CV)	≤ 3.0%[1]
Accuracy (% bias)	Within ±6.0%[1]
Mean Extraction Recovery (Lamotrigine)	73.2% - 80.2%[1]
Mean Extraction Recovery (Lamotrigine-d3)	65.1%[1]

Experimental Protocols

This section provides a detailed step-by-step methodology for the sample preparation, and LC-MS/MS analysis.

Materials and Reagents

- Lamotrigine reference standard (99.0% purity)[1]
- Lamotrigine-¹³C₃, d₃ (Internal Standard, 99.2% purity)[1]
- Methanol (HPLC grade)[1]
- Acetonitrile (HPLC grade)[1]
- Ammonium formate (analytical grade)[1]
- Formic acid (analytical grade)
- Water (deionized or Milli-Q)
- Human plasma with K₃EDTA as anticoagulant[1]

Equipment



- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source[1]
- Chromatographic column: Chromolith® SpeedROD; RP-18e (50-4.6 mm i.d.)[1]
- Solid-Phase Extraction (SPE) cartridges
- Vortex mixer
- Centrifuge
- Pipettes and general laboratory glassware

Preparation of Solutions

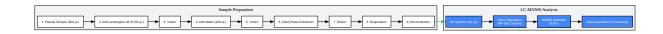
- Stock Solutions (1000 μg/mL):
 - Prepare stock solutions of Lamotrigine and **Lamotrigine-d3** by dissolving the accurately weighed compounds in methanol to a final concentration of 1000 μg/mL.[1]
 - Store these solutions at 2-8 °C, protected from light.[1]
- Working Standard Solutions:
 - Prepare working solutions of Lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to achieve concentrations ranging from 0.25 to 61.32 μg/mL.[1]
- Internal Standard Working Solution (500 ng/mL):
 - Prepare the working solution of Lamotrigine-d3 by diluting the stock solution with methanol-water (50:50, v/v) to a final concentration of 500 ng/mL.[1]
- Mobile Phase (Acetonitrile: 5 mM Ammonium Formate, 90:10, v/v):
 - Dissolve the appropriate amount of ammonium formate in water to make a 5 mM solution.
 - Mix 900 mL of acetonitrile with 100 mL of the 5 mM ammonium formate solution.



Sample Preparation (Solid-Phase Extraction)

- Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[1]
- Aliquot 300 μL of plasma into a polypropylene tube.[1]
- Add 50 μL of the 500 ng/mL Lamotrigine-d3 internal standard working solution to each plasma sample.[1]
- Vortex the samples for approximately 30 seconds.[1]
- Add 400 μL of water to each tube and vortex again for 30 seconds.[1]
- Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
- Load the entire plasma mixture onto the conditioned SPE cartridges.
- Wash the cartridges with 1 mL of water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject 10 μL of the reconstituted sample into the LC-MS/MS system.

Visualized Workflow



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Caption: Workflow for the chromatographic separation of Lamotrigine.



This detailed protocol and the accompanying data provide a comprehensive guide for the robust and reliable quantification of Lamotrigine and its deuterated internal standard in a research or clinical setting.

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